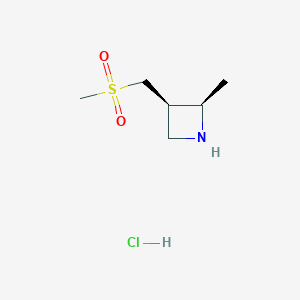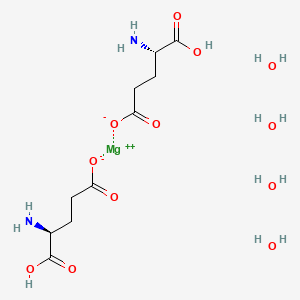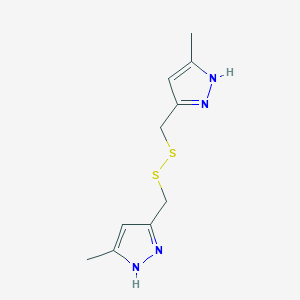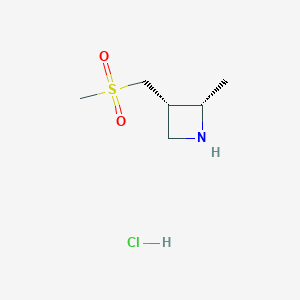
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride derivative, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the azetidine ring would produce amines.
Aplicaciones Científicas De Investigación
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The azetidine ring provides a rigid scaffold that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and have similar reactivity but differ in their overall structure and applications.
Azetidine Derivatives: Other azetidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is unique due to its specific stereochemistry and the presence of both a sulfonyl group and an azetidine ring
Propiedades
IUPAC Name |
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNUAOSIURECY-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)

![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)



![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)


![1-Butanol, 4,4'-[oxybis(4,1-butanediyloxy)]bis-](/img/structure/B8245944.png)

